molecular formula C17H12N4O3 B5310477 (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B5310477
M. Wt: 320.30 g/mol
InChI Key: DVJRZMLHFZJIEA-GHXNOFRVSA-N
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Description

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzimidazole and nitrophenyl groups in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The benzimidazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of methoxybenzoquinone and nitrophenol derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: has been investigated for various scientific research applications:

    Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Chemical Biology: Used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of certain enzymes, inhibiting their activity. The nitrophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: can be compared with other benzimidazole derivatives, such as:

    (Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the methoxy and nitro groups, which may result in different biological activities.

    (Z)-2-(6-chloro-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: The presence of a chloro group instead of a methoxy group may alter its chemical reactivity and biological properties.

    (Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile: The position of the nitro group on the phenyl ring can influence the compound’s overall activity and selectivity.

The unique combination of the methoxy and nitrophenyl groups in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c1-24-14-5-6-15-16(9-14)20-17(19-15)12(10-18)7-11-3-2-4-13(8-11)21(22)23/h2-9H,1H3,(H,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJRZMLHFZJIEA-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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